Cas no 21304-39-2 (1-(3,4-Diaminophenyl)ethanone)

1-(3,4-Diaminophenyl)ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(3,4-Diaminophenyl)ethanone
- 3’,4’-DIAMINOACETOPHENONE
- Ethanone,1-(3,4-diaminophenyl)-
- 1-(3,4-Diamino-phenyl)-aethanon
- 1-(3,4-diamino-phenyl)-ethanone
- 3,4-diaminoacetophenone
- 4-acetyl-ortho-phenylenediamine
- 4-methylcarbonyl-1,2-phenylenediamine
- 5-acetyl-1,2-diaminobenzene
- D70632
- Ethanone, 1-(3,4-diaminophenyl)-
- MFCD12031488
- 3',4'-Diaminoacetophenone
- CS-0120713
- EN300-204190
- SCHEMBL265937
- SB76678
- 21304-39-2
- FFVSGYAQHXJFAL-UHFFFAOYSA-N
- 3-4-diaminoacetophenone
- 1-(3, 4-diaminophenyl)ethanone
- BS-16599
- 1-(3,4-diaminophenyl)ethan-1-one
- AKOS022172012
- Z1255447249
- DTXSID30330802
- aniline, 4-acetyl-2-amino-
- DB-345207
-
- MDL: MFCD12031488
- Renchi: InChI=1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3
- Clave inchi: FFVSGYAQHXJFAL-UHFFFAOYSA-N
- Sonrisas: CC(=O)C1=CC(=C(C=C1)N)N
Atributos calculados
- Calidad precisa: 150.07900
- Masa isotópica única: 150.079312947g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 69.1Ų
Propiedades experimentales
- PSA: 69.11000
- Logp: 2.21600
1-(3,4-Diaminophenyl)ethanone Información de Seguridad
1-(3,4-Diaminophenyl)ethanone Datos Aduaneros
- Código HS:2922399090
- Datos Aduaneros:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(3,4-Diaminophenyl)ethanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204190-0.5g |
1-(3,4-diaminophenyl)ethan-1-one |
21304-39-2 | 95% | 0.5g |
$182.0 | 2023-09-16 | |
Enamine | EN300-204190-0.05g |
1-(3,4-diaminophenyl)ethan-1-one |
21304-39-2 | 95% | 0.05g |
$55.0 | 2023-09-16 | |
eNovation Chemicals LLC | Y1048504-1g |
3-4-diaminoacetophenone |
21304-39-2 | 95+% | 1g |
$500 | 2024-06-06 | |
TRC | D416653-100mg |
1-(3,4-Diaminophenyl)ethanone |
21304-39-2 | 100mg |
$ 210.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1048504-100mg |
3-4-diaminoacetophenone |
21304-39-2 | 95+% | 100mg |
$160 | 2024-06-06 | |
Ambeed | A892625-1g |
1-(3,4-Diaminophenyl)ethanone |
21304-39-2 | 95% | 1g |
$459.0 | 2025-02-25 | |
TRC | D416653-10mg |
1-(3,4-Diaminophenyl)ethanone |
21304-39-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-204190-0.1g |
1-(3,4-diaminophenyl)ethan-1-one |
21304-39-2 | 95% | 0.1g |
$81.0 | 2023-09-16 | |
Enamine | EN300-204190-5g |
1-(3,4-diaminophenyl)ethan-1-one |
21304-39-2 | 95% | 5g |
$675.0 | 2023-09-16 | |
Aaron | AR00C1T5-250mg |
3-4-diaminoacetophenone |
21304-39-2 | 95% | 250mg |
$205.00 | 2023-12-14 |
1-(3,4-Diaminophenyl)ethanone Literatura relevante
-
1. 118. Halogenated ketones. Part V. Some derivatives of ω-chloroacetophenoneJ. R. Catch,D. F. Elliott,D. H. Hey,E. R. H. Jones J. Chem. Soc. 1949 552
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2. 404. Quinoxaline N-oxides. Part V. Further Bz-substituted derivativesJ. A. Silk J. Chem. Soc. 1956 2058
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